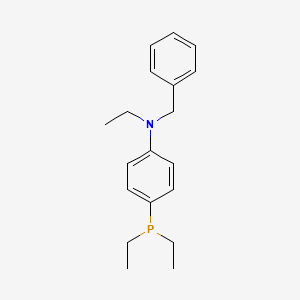
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is an organic compound that features a benzyl group, a diethylphosphanyl group, and an ethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline typically involves the reaction of N-ethylaniline with benzyl chloride in the presence of a base, followed by the introduction of the diethylphosphanyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylphosphanyl group can coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The benzyl and ethylaniline moieties may interact with hydrophobic pockets in proteins, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-piperidone: Shares the benzyl group but differs in the presence of a piperidone ring instead of the diethylphosphanyl and ethylaniline groups.
N-Benzyl-4-sulfamoyl-benzamide:
Uniqueness
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is unique due to the presence of the diethylphosphanyl group, which imparts distinct chemical reactivity and coordination properties. This makes it a valuable compound for applications in coordination chemistry and materials science.
Properties
CAS No. |
87981-11-1 |
|---|---|
Molecular Formula |
C19H26NP |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-benzyl-4-diethylphosphanyl-N-ethylaniline |
InChI |
InChI=1S/C19H26NP/c1-4-20(16-17-10-8-7-9-11-17)18-12-14-19(15-13-18)21(5-2)6-3/h7-15H,4-6,16H2,1-3H3 |
InChI Key |
DASUTXTZYMNTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)P(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
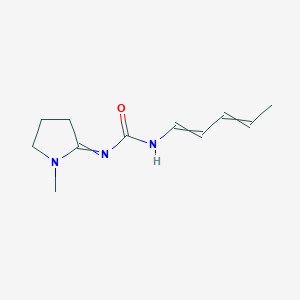
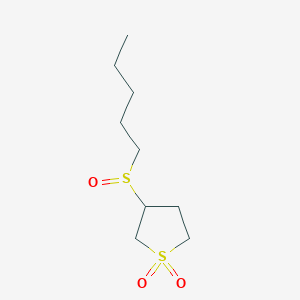
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
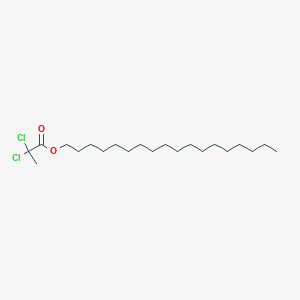

![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
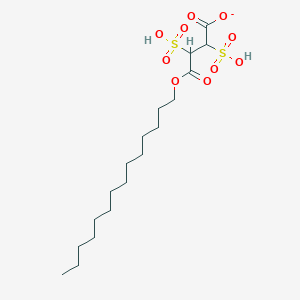
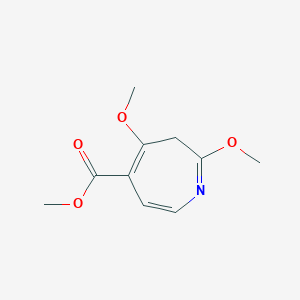
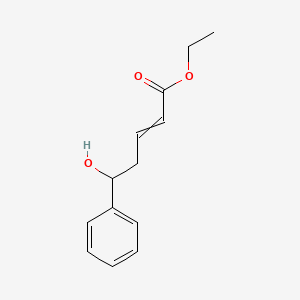
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
